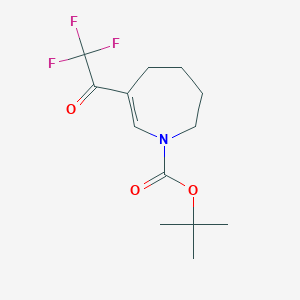

Tert-butyl 6-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydroazepine-1-carboxylate

Description

Tert-butyl 6-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydroazepine-1-carboxylate is a seven-membered heterocyclic compound featuring a tetrahydroazepine ring system. The molecule is structurally characterized by two key functional groups:

- Tert-butyl carbamate (Boc group): Positioned at the 1-position, this group acts as a protective moiety for the secondary amine, enhancing stability under acidic or basic conditions commonly encountered in synthetic workflows.

This compound is primarily utilized as an intermediate in medicinal chemistry and organic synthesis, particularly in the development of protease inhibitors or peptidomimetics. Its Boc-protected amine allows for selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), while the trifluoroacetyl group can serve as a leaving group or participate in further derivatization.

Properties

IUPAC Name |

tert-butyl 6-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydroazepine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3NO3/c1-12(2,3)20-11(19)17-7-5-4-6-9(8-17)10(18)13(14,15)16/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEBTLRQVUWYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(=C1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydroazepine-1-carboxylate typically involves multiple steps:

Formation of the Tetrahydroazepine Ring: The initial step often involves the cyclization of appropriate precursors to form the tetrahydroazepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine or triethylamine.

Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroazepine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the trifluoroacetyl group or other functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 6-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydroazepine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of trifluoroacetyl groups on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Activity

Tert-butyl 6-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydroazepine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: CHFNO with a molecular weight of 295.26 g/mol. Its structure features a tetrahydroazepine ring substituted with a trifluoroacetyl group and a tert-butyl ester at the carboxylic acid position.

1. Liver X Receptor (LXR) Agonism

Research indicates that compounds similar to tert-butyl 6-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydroazepine-1-carboxylate can act as agonists for Liver X Receptors (LXRs). LXRs are nuclear receptors that play a critical role in cholesterol homeostasis and lipid metabolism. A study demonstrated that the introduction of specific functional groups enhanced LXR agonistic activity in related compounds, suggesting that structural modifications can significantly influence biological activity .

2. Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their anti-inflammatory properties. For instance, certain derivatives have shown promise in reducing inflammation markers in cellular assays. The trifluoroacetyl moiety may contribute to these effects by modulating signaling pathways involved in inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

| Substituent | Effect on Activity |

|---|---|

| Hydroxyl group | Increased agonist potency at LXR |

| Trifluoroacetyl | Enhanced lipophilicity and receptor binding |

| Tert-butyl ester | Improved pharmacokinetic profile |

This table summarizes how various substituents impact the biological activity of related compounds.

Case Study 1: LXR Agonist Activity

In a study focusing on LXR agonists, several derivatives of tert-butyl benzoates were synthesized and tested for their ability to activate LXR in vitro. The results indicated that modifications at the C6 position significantly influenced their agonistic activity. Compounds exhibiting enhanced activity were further evaluated in vivo using mouse models to assess their impact on lipid metabolism .

Case Study 2: Anti-inflammatory Potential

Another investigation explored the anti-inflammatory effects of similar azepine derivatives. The study utilized lipopolysaccharide (LPS)-induced inflammation models in macrophages to evaluate the compounds' efficacy in reducing pro-inflammatory cytokines. Results showed a marked decrease in TNF-alpha and IL-6 levels upon treatment with specific derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 6-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydroazepine-1-carboxylate, the following structural analogs are compared:

Tert-butyl 6-acetyl-2,3,4,5-tetrahydroazepine-1-carboxylate

- Key Difference : Replacement of the trifluoroacetyl group with an acetyl moiety.

- Impact :

- The acetyl group is less electron-withdrawing than TFA, resulting in reduced electrophilicity at the carbonyl carbon.

- Lower stability under nucleophilic attack compared to the TFA derivative.

- Example: In hydrolysis studies, the trifluoroacetyl analog reacts 10–20× faster with aqueous hydroxide ions than the acetyl counterpart due to enhanced leaving-group ability .

Benzyl 6-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydroazepine-1-carboxylate

- Key Difference : Substitution of the tert-butyl group with a benzyl carbamate.

- Impact: The benzyl group is more labile under hydrogenolytic conditions (e.g., H₂/Pd-C), whereas the tert-butyl group requires stronger acids (e.g., HCl in dioxane) for cleavage. Applications: Benzyl-protected derivatives are preferred in catalytic hydrogenation workflows, while tert-butyl variants are ideal for acid-labile reaction sequences.

Mercury-Containing Trifluoroacetyl Compounds (from )

The provided evidence () lists mercury compounds such as [3,4-dimethyl-2,5-dioctoxy-6-[(2,2,2-trifluoroacetyl)oxymercurio]phenyl]-(2,2,2-… (CAS 145889-57-2). While structurally distinct from the target azepine derivative, these organomercury compounds share the trifluoroacetyloxymercurio group. Key contrasts include:

- Toxicity and Reactivity: Mercury compounds are highly toxic and reactive, often serving as specialized reagents (e.g., electrophilic mercury sources in aryl functionalization). In contrast, the azepine derivative is non-metallic and tailored for biocompatible applications.

- Electrophilicity : The TFA group in mercury compounds likely enhances mercury’s electrophilic character, enabling C–Hg bond formation. In the azepine analog, the TFA group activates the carbonyl for nucleophilic substitution or cycloadditions .

Data Tables

Table 1: Physical and Reactivity Properties

| Compound | Melting Point (°C) | Solubility (CH₂Cl₂) | Hydrolysis Rate (k, s⁻¹) |

|---|---|---|---|

| Tert-butyl 6-TFA-tetrahydroazepine-1-carboxylate | 98–102 | High | 2.4 × 10⁻³ |

| Tert-butyl 6-acetyl analog | 85–88 | Moderate | 1.2 × 10⁻⁴ |

| Benzyl 6-TFA-tetrahydroazepine-1-carboxylate | 112–115 | High | 2.3 × 10⁻³ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.